molecular formula C20H23NO3 B5576814 3-(3,4-dimethoxyphenyl)-N-(4-isopropylphenyl)acrylamide

3-(3,4-dimethoxyphenyl)-N-(4-isopropylphenyl)acrylamide

Cat. No.: B5576814
M. Wt: 325.4 g/mol
InChI Key: RCHMVMODKXLORU-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-N-(4-isopropylphenyl)acrylamide is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.16779360 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermoresponsive Polymers

Facile, Controlled Polymerization : Research highlights the controlled room-temperature polymerization of N-isopropylacrylamide, a process pivotal for developing thermoresponsive polymers. These polymers have significant applications in drug delivery systems, showcasing a controlled/"living" polymerization characteristic (Convertine et al., 2004).

Scaffold for Tissue Engineering

Degradable, Thermo-sensitive Scaffolds : A study elaborated on the synthesis of a thermoresponsive scaffold using poly(N-isopropyl acrylamide)-based materials. These scaffolds, characterized by degradability and controlled porosity, are essential for tissue engineering, supporting cell growth and tissue repair (Galperin et al., 2010).

Stereospecific Polymerization

Anionic Polymerization of Acrylamides : Stereospecific anionic polymerization techniques for acrylamides, including the synthesis and characterization of polymers with varying configurations, offer insights into creating polymers with precise structural attributes. This method is crucial for producing materials with specific physical properties (Kobayashi et al., 1999).

Detection of Tritium-labelled Compounds

Tritium-labelled Proteins and Nucleic Acids : A novel method for detecting tritium in polyacrylamide gels through scintillation autography indicates the broader application of acrylamide derivatives in biochemical analysis and research, facilitating advancements in molecular biology (Bonner & Laskey, 1974).

pH and CO2-responsive Polymers

Thermoresponsive Homopolymer Tunable by pH and CO2 : Research into acrylamide monomers bearing isopropylamide groups has led to the synthesis of polymers whose solubility can be adjusted by pH and CO2, highlighting the potential for creating environmentally responsive materials (Jiang et al., 2014).

Insights into Polymerization Mechanisms

Mechanistic Insights into Polymerization : Studies on the copolymerization of acrylamides with ethylene have provided valuable insights into the mechanistic aspects of polymerization, including the influence of polar additives on the process. This research aids in understanding and developing more efficient polymerization techniques (Friedberger et al., 2012).

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14(2)16-7-9-17(10-8-16)21-20(22)12-6-15-5-11-18(23-3)19(13-15)24-4/h5-14H,1-4H3,(H,21,22)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHMVMODKXLORU-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.